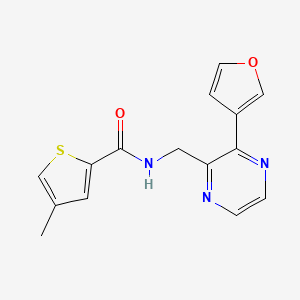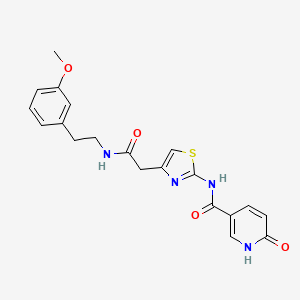![molecular formula C10H15Cl3N2 B2648903 1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride CAS No. 2411294-33-0](/img/structure/B2648903.png)
1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride is a chemical compound with the CAS Number: 2411221-00-4 . It has a molecular weight of 219.11 . The IUPAC name for this compound is 1-(6-chloropyridin-2-yl)cyclobutan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2.ClH/c10-8-4-1-3-7(12-8)9(11)5-2-6-9;/h1,3-4H,2,5-6,11H2;1H . This code provides a unique representation of the molecule’s structure.It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .
Scientific Research Applications
Research on Related Compounds
Metabolism and Toxicokinetics Analysis : Bicker et al. (2005) conducted a detailed study on the metabolic fate of chlorpyrifos, an organophosphorothioate-type insecticide, in a human case of acute intoxication, identifying several metabolites and proposing biotransformation routes. This study exemplifies the approach to understanding the metabolism and potential health impacts of chemicals, which could be relevant for investigating "1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride" (Bicker et al., 2005).
Urinary Metabolite Profiling : Malfatti et al. (2006) utilized urinary metabolite profiling to study the relationship between the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and DNA adduct formation, highlighting the importance of metabolite analysis in assessing exposure and potential health risks. This methodology could be adapted for research into the metabolism and effects of "1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride" (Malfatti et al., 2006).
Biomonitoring in Human Samples : Bessette et al. (2009) developed a method for measuring heterocyclic aromatic amines in human hair, providing a non-invasive way to monitor chronic exposure to carcinogenic compounds. This approach could be useful for biomonitoring exposure to "1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride" and assessing its potential long-term health implications (Bessette et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-[(6-chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-4-1-3-8(13-9)7-10(12)5-2-6-10;;/h1,3-4H,2,5-7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNLNWPYNXXELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=NC(=CC=C2)Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride | |
CAS RN |
2411294-33-0 |
Source


|
| Record name | 1-[(6-chloropyridin-2-yl)methyl]cyclobutan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2648824.png)

![4-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2648827.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2648835.png)
![[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]thiourea](/img/structure/B2648836.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648837.png)
![N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2648838.png)



![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate](/img/structure/B2648842.png)
